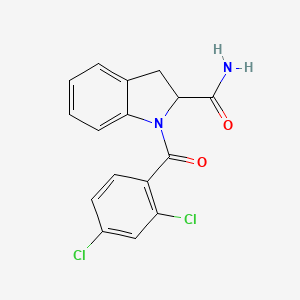

1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

1-(2,4-dichlorobenzoyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2/c17-10-5-6-11(12(18)8-10)16(22)20-13-4-2-1-3-9(13)7-14(20)15(19)21/h1-6,8,14H,7H2,(H2,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHCARWCQSXTJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with indoline-2-carboxamide. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The dichlorobenzoyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antitumor Activity

Research indicates that 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide exhibits significant antitumor activity. Studies have shown that compounds within this class can inhibit the growth of various cancer cell lines. For instance, related indole derivatives have been evaluated for their cytotoxic effects against human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human lung carcinoma (A549) using the MTT assay. Results indicated promising IC50 values, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Its structural characteristics allow it to interact effectively with biological targets, inhibiting the growth of certain pathogens. This property is particularly relevant in the development of new antimicrobial agents to combat resistant strains .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the indole and benzoyl rings can significantly influence biological activity. For example:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(3-Chlorobenzoyl)indoline-2-carboxamide | Indole derivative | Different receptor binding profiles |

| N-(4-Methylphenyl)indoline-2-carboxamide | Indole derivative | Enhanced solubility and bioavailability |

| 1-(2-Fluorobenzoyl)indoline-2-carboxamide | Indole derivative | Varying antitumor efficacy compared to dichloro variant |

These variations underscore how modifications can lead to compounds with distinct pharmacological profiles, enhancing their therapeutic potential .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound and related compounds:

- Anticancer Studies : In vitro tests revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents like doxorubicin, indicating their potential as effective anticancer therapies .

- Antimicrobial Evaluations : Compounds were tested against various bacterial strains, showing promising results in inhibiting growth and suggesting their potential use in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structure and Substituent Analysis

The indoline-2-carboxamide scaffold is shared among several pharmacologically active compounds. Key structural variations lie in the substituents at the 1-position and the carboxamide side chain, which dictate target specificity and potency. Below is a comparative analysis:

Table 1: Structural Comparison of Indoline/Indole Carboxamide Derivatives

Key Observations:

- Metal Coordination : The Fe(III) complex demonstrates how metal chelation can amplify anticancer activity by targeting ribonucleotide reductase, a critical enzyme in DNA synthesis .

- Pharmacological Flexibility : Substituent modifications (e.g., azidomethyl or piperidinylphenethyl groups) enable applications ranging from phototherapy () to GPCR modulation ().

Key Findings:

- The Fe(III) complex derived from 1-(2,4-dichlorobenzoyl)-3-methylthiourea exhibits superior binding affinity (ΔG = -7.76 kcal/mol) compared to its ligand precursor (ΔG = -6.98 kcal/mol) and the standard drug hydroxyurea (ΔG = -6.20 kcal/mol) . This is attributed to Fe³⁺ coordination, which stabilizes interactions with ribonucleotide reductase via hydrogen bonds (Arg 293, Ser 217) and hydrophobic contacts .

- Compound 51, despite structural similarities to the target compound, shows divergent activity as a brain-penetrant Trypanosoma inhibitor, highlighting the role of the 4-chlorophenoxyacetyl group in parasite-specific targeting .

Key Insights:

- High-yield synthesis (>97%) of the Fe(III) complex underscores the efficiency of metal-ligand coordination under reflux conditions .

Biological Activity

1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide is a synthetic compound belonging to the indole derivative class, which has garnered attention for its potential biological activities, particularly in oncology and parasitology. This article reviews the compound's biological properties, focusing on its antitumor and antiparasitic activities, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound features a dichlorobenzoyl group attached to an indoline moiety. The presence of the indole ring is significant as it is a common scaffold in many bioactive compounds, suggesting diverse pharmacological properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, with an effective concentration (EC50) indicating potent antiproliferative effects.

Table 1: Antitumor Activity of this compound

| Cell Line | EC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 0.5 | >1600 |

| HeLa (Cervical) | 0.3 | >1600 |

| A549 (Lung) | 0.4 | >1600 |

The selectivity index indicates a high degree of safety for normal cells compared to cancer cells, suggesting its potential as a therapeutic agent.

Antiparasitic Activity

In addition to its antitumor properties, this compound has been investigated for its activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Initial screening revealed that this compound demonstrated potent antiproliferative activity against the parasite.

Case Study: Efficacy Against Trypanosoma brucei

In a focused protease library screening against Trypanosoma brucei brucei, this compound was identified as one of the most potent inhibitors with an EC50 value of 27 nM. It exhibited selectivity over mammalian cells with a >1600-fold difference in toxicity levels.

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through activation of caspases and modulation of apoptotic markers such as Bcl-2 and p53.

- Targeting Parasite Metabolism : In Trypanosoma brucei, it disrupts metabolic processes critical for parasite survival, leading to cell death.

Comparative Analysis with Similar Compounds

Several structurally related compounds have been evaluated alongside this compound to understand their biological activities better.

Table 2: Comparison of Indole Derivatives

| Compound Name | Structure Type | Antitumor Activity (EC50 µM) | Antiparasitic Activity (EC50 nM) |

|---|---|---|---|

| 1-(3-Chlorobenzoyl)indoline-2-carboxamide | Indole derivative | 0.6 | Not reported |

| N-(4-Methylphenyl)indoline-2-carboxamide | Indole derivative | 0.8 | Not reported |

| 1-(2-Fluorobenzoyl)indoline-2-carboxamide | Indole derivative | 0.7 | Not reported |

This comparison illustrates that while all compounds possess antitumor activity, their antiparasitic effects vary significantly.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach. A one-pot, two-step solution-phase method is often employed, starting with halogenated nitrobenzene intermediates. For example, 2-halonitrobenzene reacts with cyanoacetamides under basic conditions to form intermediates like 2-cyano-2-(2-nitrophenyl)acetamide, followed by reduction and cyclization . Key factors include pH control (basic conditions for nucleophilic aromatic substitution) and temperature optimization (reflux in acetic acid for cyclization). Yield improvements require careful stoichiometric balancing of reagents (e.g., 1.1 equiv of formyl-indole derivatives) and purification via recrystallization (DMF/acetic acid mixtures) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use and NMR to identify characteristic shifts, such as aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm). Coupling constants (e.g., for adjacent protons) help resolve stereochemistry .

- Purity Assessment : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peaks within 0.5 ppm error). HPLC with UV detection (>98% purity) is recommended for batch consistency .

Q. How does the 2,4-dichlorobenzoyl moiety influence the compound’s reactivity in derivatization?

- Methodological Answer : The electron-withdrawing chlorine atoms enhance electrophilic aromatic substitution at the indoline carboxamide core. For example, photoactivatable groups (e.g., azidomethyl or benzophenone) can be introduced at the 3-position via nucleophilic displacement of hydroxymethyl intermediates using reagents like DPPA (diphenylphosphoryl azide) under DBU catalysis . Monitor reactivity using TLC (silica gel, ethyl acetate/hexane) to track azide formation.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

- Methodological Answer :

- Variable Temperature NMR : Use to distinguish dynamic processes (e.g., rotameric equilibria) affecting splitting. For example, broadening peaks at 25°C may resolve into distinct signals at −40°C .

- 2D NMR (COSY, NOESY) : Identify through-space correlations (e.g., NOE between indoline NH and dichlorobenzoyl protons) to confirm spatial proximity .

- DFT Calculations : Compare experimental shifts with computed values (B3LYP/6-31G* level) to validate assignments .

Q. What strategies optimize the synthetic route for scale-up without compromising purity?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., azide formation) to improve heat dissipation and reduce byproducts .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) during recrystallization to enhance sustainability .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate formation in real time .

Q. How do structural modifications (e.g., thiazolylidene-methyl groups) affect biological activity?

- Methodological Answer :

- SAR Studies : Synthesize derivatives via condensation of 3-formyl-indoline-2-carboxamide with 2-aminothiazol-4(5H)-ones (Method A: acetic acid reflux, 3–5 h) .

- Biological Assays : Test cytotoxicity (MTT assay) and receptor binding (e.g., CB1 or nAChR competitive binding) to correlate substituent effects (e.g., electron-deficient thiazole rings enhance affinity for hydrophobic pockets) .

- Molecular Docking : Use AutoDock Vina to predict binding modes of dichlorobenzoyl derivatives with target proteins (e.g., GPCRs) .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or chromatographic retention times?

- Methodological Answer :

- Cross-Validation : Compare DSC (differential scanning calorimetry) data with literature values (e.g., mp 232–234°C for indole-5-carboxylic acid derivatives) .

- HPLC Method Standardization : Use a C18 column (ACN/water gradient) with certified reference materials to calibrate retention times .

Experimental Design Considerations

Q. What controls are essential in biological assays involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.